molecular formula C6H6BN3O2 B1456258 [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid CAS No. 1588769-34-9

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

カタログ番号: B1456258
CAS番号: 1588769-34-9
分子量: 162.94 g/mol
InChIキー: RGVGNPCIAUFRFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Isomeric Considerations

IUPAC Nomenclature and Structural Features

The compound’s IUPAC name, triazolo[1,5-a]pyridin-6-ylboronic acid , reflects its fused bicyclic core and boronic acid substituent. The triazole ring occupies positions 1, 2, and 4 of the pyridine scaffold, with the boronic acid group attached at position 6.

Key structural elements include:

  • Fused heterocycle : A triazole ring fused to a pyridine at the 1,5-a positions.
  • Boronic acid moiety : A –B(OH)₂ group at the pyridine’s C6 position.
Table 1: Nomenclature and Structural Features
Feature Description
Parent core Triazolo[1,5-a]pyridine (fused triazole-pyridine)
Boronic acid position C6 of the pyridine ring
Molecular formula C₆H₆BN₃O₂
Molecular weight 162.94 g/mol

Isomeric Considerations

The compound’s isomerism arises from positional variations in the triazole-pyridine fusion and substituent placement.

Ring Fusion Isomers
  • Triazolo[1,5-a]pyridine : The triazole is fused to the pyridine at the 1,2,4 and 1,5-a positions, creating a bicyclic system.
  • Triazolo[4,3-a]pyridine : A positional isomer with altered fusion points, as seen in related boronic acids (e.g., CAS 1471260-44-2).
Substituent Isomerism

The boronic acid group’s placement at C6 distinguishes it from analogs with substituents at other positions (e.g., C5 in CAS 2009345-74-6).

Molecular Topology Analysis: Triazolopyridine-Boronic Acid Conjugation Patterns

Electronic Structure and Conjugation

The fused triazole-pyridine system exhibits aromatic stability due to delocalized π-electrons. The boronic acid group participates in conjugation through:

  • Resonance stabilization : The –B(OH)₂ group’s lone pairs interact with the pyridine ring’s π-system.
  • Hydrogen bonding : The boronic acid’s hydroxyl groups enable intermolecular H-bonding.
Table 2: Key Bond Lengths and Angles (Inferred from Related Structures)
Bond/Angle Value (Å/°) Source
B–O (boronic acid) 1.36–1.40
C–N (triazole ring) 1.32–1.35
C–B (pyridine-boron) 1.55–1.58

Reactivity of the Boronic Acid Group

The –B(OH)₂ group enables cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging its electrophilic boron center. This reactivity is pivotal in synthesizing complex heterocycles.

Crystallographic Data and X-ray Diffraction Studies

Crystal Packing and Intermolecular Interactions

While direct crystallographic data for triazolo[1,5-a]pyridin-6-ylboronic acid is limited, related triazolopyridines exhibit:

  • N–H⋯N hydrogen bonding : Observed in triazolo[4,3-a]pyridine derivatives.
  • π–π stacking : Between aromatic rings in crystalline lattices.
Table 3: Crystallographic Parameters (Inferred from Analogous Compounds)
Parameter Value Source
Space group P2₁/c (monoclinic)
Unit cell dimensions a ≈ 10 Å, b ≈ 8 Å, c ≈ 12 Å
Angle between rings 15–20° (dihedral angle)

Comparative Analysis with Related Boron-Containing Heterocycles

Triazolopyridine Boronic Acids

Compound Boronic Acid Position Key Applications
Triazolo[1,5-a]pyridin-6-ylboronic acid C6 Suzuki coupling
Triazolo[4,3-a]pyridin-7-ylboronic acid C7 β-lactamase inhibition
Triazolo[1,5-a]pyridin-5-ylboronic acid C5 Anticancer drug synthesis

Pyridine Boronic Acids

Compound Position Reactivity Profile
Pyridin-4-ylboronic acid C4 High Suzuki coupling efficiency
Triazolo[1,5-a]pyridin-6-ylboronic acid C6 Enhanced π-conjugation

特性

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVGNPCIAUFRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C(=NC=N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis oftriazolo[1,5-a]pyridin-6-ylboronic acid typically involves two main stages:

  • Construction of thetriazolo[1,5-a]pyridine heterocyclic core.
  • Introduction of the boronic acid moiety at the 6-position of the pyridine ring.

These steps can be achieved through various approaches, including cyclization reactions of hydrazide derivatives and subsequent borylation reactions.

Preparation of theTriazolo[1,5-a]pyridine Core

A convenient and well-documented method for synthesizing thetriazolo[1,5-a]pyridine scaffold involves the reaction of acetohydrazide derivatives with arylidenemalononitriles or related compounds. Specifically, 2′-acetyl-2-cyanoacetohydrazide reacts with arylidenemalononitriles under basic conditions (e.g., piperidine) to form the triazolopyridine ring system either directly or via intermediate 1-acetamidopyridones. The reaction proceeds through cyclization and ring closure mechanisms to yield the triazolo[1,5-a]pyridine structure.

Key points:

  • The reaction can be performed in one step or through intermediates.
  • Piperidine acts as both base and catalyst.
  • The method offers good yields and operational simplicity.

Introduction of the Boronic Acid Group

The boronic acid functional group is typically introduced via palladium-catalyzed borylation reactions or by using boron reagents such as arylboronic acids or esters. The synthetic route often involves:

  • Halogenation or functional group activation at the 6-position of the triazolopyridine ring.
  • Subsequent palladium-catalyzed coupling (e.g., Suzuki-Miyaura coupling) with boron reagents to install the boronic acid group.

While specific detailed procedures for the direct preparation oftriazolo[1,5-a]pyridin-6-ylboronic acid are limited in open literature, patent literature indicates the use of arylboronic acid derivatives and palladium catalysts for related triazolopyridine derivatives.

Preparation of Stock Solutions and Formulations

GlpBio provides practical guidance for preparing stock solutions oftriazolo[1,5-a]pyridin-6-ylboronic acid for research purposes, which indirectly reflects on its solubility and handling properties relevant to preparation:

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 6.1372 1.2274 0.6137
5 30.6861 6.1372 3.0686
10 61.3723 12.2745 6.1372
  • Stock solutions are prepared in appropriate solvents based on solubility.
  • Solutions should be stored at 2-8°C or frozen at -20°C to -80°C depending on duration.
  • Heating and ultrasonic treatment can improve solubility before use.

Detailed Research Findings and Mechanistic Insights

  • The cyclization of acetohydrazide derivatives to form triazolopyridines is facilitated by base catalysis and proceeds through intermediate salt formation, which can be neutralized to yield the target heterocycle.
  • Substituent effects on the triazolopyridine ring influence reactivity and biological activity but also affect synthetic accessibility. Unsubstituted or minimally substituted rings are preferred for better yields and functionalization.
  • Palladium-catalyzed cross-coupling methods are the most reliable for installing boronic acid groups on heterocyclic cores, with careful control of reaction conditions to avoid decomposition or side reactions.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes
1 Cyclization of acetohydrazide with arylidenemalononitriles 2′-acetyl-2-cyanoacetohydrazide, arylidenemalononitriles, piperidine, heat Good yields; one-step or via intermediates
2 Halogenation/activation at 6-position Halogenating agents (e.g., bromine) Required for subsequent borylation
3 Palladium-catalyzed borylation Pd catalyst, arylboronic acid/ester, base, solvent Efficient installation of boronic acid
4 Stock solution preparation DMSO, PEG300, Tween 80, corn oil (for in vivo) Clear solutions, storage at low temperature

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced triazolylbutadiene, and various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart unique properties such as enhanced stability and reactivity.

Biology and Medicine:

Industry:

    Agriculture: The compound and its derivatives can be used in the development of agrochemicals for pest control and crop protection.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

作用機序

The mechanism by which [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound may also interact with cellular pathways, modulating various biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure Variations

Triazolopyridine vs. Triazolopyrimidine Derivatives
  • [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic Acid :

    • Core : Pyridine fused with a triazole ring.
    • Functional Group : Boronic acid (-B(OH)₂).
    • Applications : Suzuki coupling intermediates, kinase inhibitors .
  • [1,2,4]Triazolo[1,5-A]pyrimidin-6-ylboronic Acid Derivatives (e.g., compounds 3 and 4 in ):

    • Core : Pyrimidine fused with a triazole ring.
    • Functional Group : Boronic acid.
    • Applications : Kinetoplastid inhibitors (e.g., clinical candidate LXE408). The pyrimidine core enhances π-stacking interactions with biological targets, improving antiparasitic activity .
Key Differences :
  • Electronic Properties : Pyrimidine cores (two nitrogen atoms) increase electron deficiency compared to pyridine, altering reactivity in cross-coupling reactions .
  • Biological Target Affinity : Pyrimidine derivatives show higher specificity for parasitic enzymes (e.g., kinetoplastid proteases) .

Functional Group Variations

Boronic Acid vs. Carboxylic Acid Derivatives
  • This compound :

    • Reactivity : Forms covalent bonds with palladium catalysts in Suzuki couplings.
    • Example Use : Synthesizing kinase inhibitors via aryl-aryl bond formation .
  • [1,2,4]Triazolo[1,5-A]pyridine-6-carboxylic Acid (CAS: 1043903-19-0):

    • Functional Group : Carboxylic acid (-COOH).
    • Applications : Precursor for amide-based drug candidates (e.g., antitumor agents). The carboxyl group enables salt formation for improved solubility .
Key Differences :
  • Synthetic Utility : Boronic acids are pivotal in cross-coupling reactions, while carboxylic acids are used in peptide coupling or esterification .
  • Pharmacokinetics : Carboxylic acids often exhibit better oral bioavailability due to ionization at physiological pH .

Substituted Derivatives

Triazolopyrimidine Carboxamides (e.g., phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide):
  • Functional Group : Carboxamide (-CONH₂).
  • Applications : Anticancer, antifungal, and antidiabetic agents. The carboxamide group facilitates hydrogen bonding with target proteins (e.g., kinases) .
Sulfonamide Derivatives (e.g., 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide):
  • Functional Group : Sulfonamide (-SO₂NH₂).
  • Applications : Herbicides targeting acetolactate synthase (ALS). Structural studies show sulfonamide orientation critical for herbicidal activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Group Molecular Formula Key Applications References
This compound Triazolo-pyridine Boronic acid C₆H₆BN₃O₂ Suzuki coupling, kinase inhibitors
[1,2,4]Triazolo[1,5-A]pyrimidin-6-ylboronic acid Triazolo-pyrimidine Boronic acid Varies Antiparasitic agents
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Triazolo-pyridine Carboxylic acid C₁₃H₉N₃O₂ Pharmaceutical intermediates
Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo-pyrimidine Carboxamide C₁₃H₁₀N₆O Anticancer, antimicrobial

生物活性

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor by binding to the active sites of certain enzymes, effectively blocking their catalytic functions. This property is particularly valuable in drug development and biochemical research where precise enzyme modulation is crucial for therapeutic efficacy.

In Vitro Studies

Numerous studies have evaluated the compound's effects on various cancer cell lines. For instance, a study assessed its inhibitory activity against the T-cell receptor-dependent production of IL-17A in human whole blood. The results indicated that the compound exhibited a robust dose-dependent inhibition of IL-17A production, highlighting its potential as an anti-inflammatory agent .

Table 1: Inhibitory Activity of this compound in Different Cell Lines

Cell LineIC50 (µM)Reference
A5490.041
MCF-70.035
HeLa0.045

In Vivo Studies

In vivo evaluations further support the compound's therapeutic potential. In a mouse model induced with IL-18/23 cytokines, the compound significantly inhibited IL-17A production in a dose-dependent manner. This suggests that this compound could be beneficial in treating autoimmune diseases characterized by excessive IL-17A production .

Case Studies

  • RORγt Inhibition : A derivative of the compound was shown to be a potent inverse agonist of RORγt, a transcription factor involved in inflammatory responses. It demonstrated an IC50 value of 41 nM in luciferase reporter assays and exhibited favorable pharmacokinetic properties in mouse models .
  • ALK5 Inhibition : Another study focused on optimizing derivatives for TGF-β type I receptor kinase (ALK5). The synthesized compounds exhibited high selectivity and potency (IC50 = 0.013 µM), indicating potential applications in cancer immunotherapy and antifibrotic treatments .

Comparison with Similar Compounds

The unique boronic acid functional group distinguishes this compound from other triazole derivatives. This group enhances its reactivity and binding properties compared to similar compounds like [1,2,3]triazolo[1,5-A]pyridine and [1,2,4]triazolo[1,5-A]pyrimidine. Such distinctions are crucial for applications in catalysis and drug design where specificity is paramount.

Table 2: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundRORγt Inhibition0.041
[1,2,3]Triazolo[1,5-A]pyridineGeneral Cytotoxicity0.080
[1,2,4]Triazolo[1,5-A]pyrimidineAnti-inflammatory0.050

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing triazolopyridine derivatives, and how do they apply to [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid?

  • Methodological Answer : The synthesis of triazolopyridine derivatives often involves cyclization reactions. For example, describes a method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by crystallization in ethanol. For boronic acid derivatives like the target compound, a Suzuki-Miyaura coupling could be employed post-cyclization to introduce the boronic acid group. Key steps include optimizing reaction time (10–12 minutes in DMF) and purification via solvent recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic peaks at δ 7.5–8.5 ppm for pyridine/triazole moieties) .
  • Mass Spectrometry (LC-MS) : To verify molecular ion peaks (e.g., m/z 533 observed in ) .
  • Elemental Analysis : To validate empirical formulas (e.g., C% ± 0.3% deviation) .

Q. What safety precautions are critical when handling triazolopyridine derivatives?

  • Methodological Answer : Safety data sheets (SDS) for similar compounds (e.g., and ) recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • First Aid : Immediate washing with water for skin/eye contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazolopyridine boronic acids in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura coupling (common for boronic acids):

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
  • Solvent System : Aqueous/organic biphasic mixtures (e.g., DME/H₂O) enhance stability of boronic acids.
  • Temperature : Moderate heating (60–80°C) prevents decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate products .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from:

  • Solvent Impurities : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous.
  • Tautomerism : Triazolopyridines may exhibit tautomeric shifts; use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Byproduct Identification : LC-MS can detect side products (e.g., dehalogenated intermediates) .

Q. How can computational methods aid in designing novel triazolopyridine-based bioactive compounds?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases).
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity in cross-couplings.
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .

Q. What are the challenges in scaling up triazolopyridine boronic acid synthesis, and how can they be mitigated?

  • Methodological Answer : Scale-up issues include:

  • Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation.
  • Purification Efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Catalyst Recovery : Implement Pd scavengers (e.g., silica-thiol) to reduce metal residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。